molecular formula C21H24N2OS B4062344 2-(butylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-(butylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B4062344
M. Wt: 352.5 g/mol
InChI Key: SKIDDHTXBKZZCB-UHFFFAOYSA-N
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Description

2-(butylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C21H24N2OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.16093457 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Optical Properties of Quinoline Derivatives

Quinoline derivatives exhibit unique structural and optical properties that are valuable in materials science. The study of 4H-pyrano[3,2-c]quinoline derivatives, for example, has shown that these compounds form polycrystalline powders which, upon thermal deposition, become nanocrystallites dispersed in an amorphous matrix. Their optical properties, such as absorption parameters and electron transition types, have been thoroughly investigated, indicating potential applications in optoelectronic devices and thin-film technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties and Device Fabrication

Quinoline derivatives also play a role in the development of organic photovoltaic devices. Their photovoltaic properties, such as photoconductivity sensitivity and diode parameters, have been explored, showing promise for their use in organic–inorganic photodiode fabrication. These findings suggest that quinoline derivatives can enhance the efficiency and performance of photovoltaic cells (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

In the field of corrosion science, quinoline derivatives have been identified as effective corrosion inhibitors for metals in acidic media. Their ability to form a protective layer on metal surfaces significantly reduces corrosion rates, highlighting their potential in metal preservation and industrial maintenance (Singh, Srivastava, & Quraishi, 2016).

Synthetic Chemistry and Catalysis

Quinoline derivatives serve as key intermediates and catalysts in synthetic chemistry, facilitating the synthesis of complex molecules. Their reactivity and structural diversity enable the development of new synthetic methodologies, including one-pot synthesis and catalytic reactions, which are crucial for pharmaceuticals, agrochemicals, and material science research (Gabrielli, Giardinieri, Sampaolesi, Ballini, & Palmieri, 2016).

Properties

IUPAC Name

2-butylsulfanyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-3-4-12-25-21-16(13-22)19(15-10-8-14(2)9-11-15)20-17(23-21)6-5-7-18(20)24/h8-11,19,23H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIDDHTXBKZZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(butylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 2
Reactant of Route 2
2-(butylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 3
2-(butylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 4
2-(butylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 5
2-(butylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 6
2-(butylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.